Cas no 128742-76-7 (Methyl 1-methyl-1H-indole-5-carboxylate)

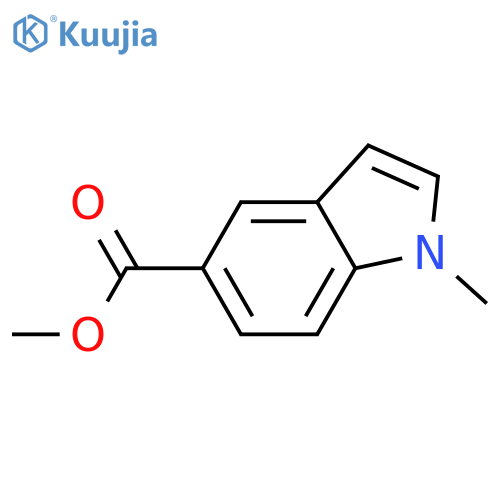

128742-76-7 structure

商品名:Methyl 1-methyl-1H-indole-5-carboxylate

CAS番号:128742-76-7

MF:C11H11NO2

メガワット:189.210542917252

MDL:MFCD11977801

CID:1024697

PubChem ID:10679201

Methyl 1-methyl-1H-indole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-methyl-1H-Indole-5-carboxylic acid methyl ester

- Methyl 1-methyl-1H-indole-5-carboxylate

- Methyl 1-Methylindole-5-carboxylate

- 1-methyl-indole-5-carboxylic acid methyl ester

- Methyl 1-Methyl-5-indolecarboxylate

- 1H-Indole-5-carboxylic acid, 1-methyl-, methyl ester

- VJJMGOYLSMSMCD-UHFFFAOYSA-N

- FCH1169400

- SY022475

- BL010116

- AX8230682

- AB0058516

- Z9438

- ST24025132

- 1-methyl-1H-indole-5-c

- DB-230672

- MFCD11977801

- SCHEMBL108632

- 128742-76-7

- DTXSID80443375

- AKOS015999425

- Methyl1-methyl-1H-indole-5-carboxylate

- CS-0042592

- TS-02670

- A888975

-

- MDL: MFCD11977801

- インチ: 1S/C11H11NO2/c1-12-6-5-8-7-9(11(13)14-2)3-4-10(8)12/h3-7H,1-2H3

- InChIKey: VJJMGOYLSMSMCD-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C(C1C([H])=C([H])C2=C(C=1[H])C([H])=C([H])N2C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 189.078979g/mol

- ひょうめんでんか: 0

- XLogP3: 1.9

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 回転可能化学結合数: 2

- どういたいしつりょう: 189.078979g/mol

- 単一同位体質量: 189.078979g/mol

- 水素結合トポロジー分子極性表面積: 31.2Ų

- 重原子数: 14

- 複雑さ: 229

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.14±0.1 g/cm3(Predicted)

- ふってん: 320.2±15.0 °C(Predicted)

Methyl 1-methyl-1H-indole-5-carboxylate セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,Room Temperature

Methyl 1-methyl-1H-indole-5-carboxylate 税関データ

- 税関コード:2933998090

Methyl 1-methyl-1H-indole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M24320-5g |

Methyl 1-methyl-1H-indole-5-carboxylate |

128742-76-7 | 5g |

¥1026.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M24320-100mg |

Methyl 1-methyl-1H-indole-5-carboxylate |

128742-76-7 | 100mg |

¥66.0 | 2021-09-08 | ||

| Apollo Scientific | OR909489-1g |

Methyl 1-methylindole-5-carboxylate |

128742-76-7 | 98% | 1g |

£55.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU121-50mg |

Methyl 1-methyl-1H-indole-5-carboxylate |

128742-76-7 | 97% | 50mg |

55.0CNY | 2021-08-03 | |

| abcr | AB468716-250 mg |

Methyl 1-methyl-1H-indole-5-carboxylate, min. 95%; . |

128742-76-7 | 250mg |

€89.30 | 2023-04-21 | ||

| abcr | AB468716-1 g |

Methyl 1-methyl-1H-indole-5-carboxylate, min. 95%; . |

128742-76-7 | 1g |

€123.60 | 2023-04-21 | ||

| abcr | AB335629-1 g |

Methyl 1-methylindole-5-carboxylate; 98% |

128742-76-7 | 1g |

€234.10 | 2023-04-26 | ||

| Chemenu | CM112468-5g |

methyl 1-methyl-1H-indole-5-carboxylate |

128742-76-7 | 95% | 5g |

$*** | 2023-03-30 | |

| Fluorochem | 210071-1g |

Methyl 1-methyl-1H-indole-5-carboxylate |

128742-76-7 | 95% | 1g |

£78.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M181024-1g |

Methyl 1-methyl-1H-indole-5-carboxylate |

128742-76-7 | 98% | 1g |

¥414.90 | 2023-09-01 |

Methyl 1-methyl-1H-indole-5-carboxylate 関連文献

-

Rameshwar Prasad Pandit,Jae-Jin Shim,Sung Hong Kim,Yong Rok Lee RSC Adv. 2017 7 55288

128742-76-7 (Methyl 1-methyl-1H-indole-5-carboxylate) 関連製品

- 487-89-8(Indole-3-carboxaldehyde)

- 614-18-6(ethyl pyridine-3-carboxylate)

- 89374-79-8(9-Methyl-9H-carbazole-3-carboxylic acid)

- 86-59-9(quinoline-8-carboxylic acid)

- 486-74-8(Quinoline-4-carboxylic acid)

- 1204-32-6(methyl 1-methyl-1H-indole-6-carboxylate)

- 635-80-3(2-Methylquinoline-6-carboxylic acid)

- 186129-25-9(1-methyl-1H-indole-5-carboxylic acid)

- 1444-12-8(Methyl 1-methyl-1H-indole-4-carboxylate)

- 55-22-1(Isonicotinic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:128742-76-7)Methyl 1-Methyl-1H-indole-5-carboxylate

清らかである:99%

はかる:25g

価格 ($):454.0